1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea
描述
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGEHMOQATBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. IDO1 inhibition has been associated with enhanced anti-tumor immunity and potential applications in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that derivatives of phenyl urea compounds exhibit selective inhibition of IDO1. For example, a related study synthesized various phenyl urea derivatives and evaluated their IDO1 inhibitory activities. The results indicated that structural modifications significantly influenced their potency. Compounds with para-substituted phenyl groups showed enhanced activity compared to their ortho and meta counterparts .
In Vivo Studies
In vivo pharmacokinetic profiles and anti-tumor efficacy assessments have been conducted to evaluate the therapeutic potential of these compounds. One study highlighted the promising anti-tumor effects of a potent IDO1 inhibitor derived from similar structural frameworks, suggesting that modifications to the urea moiety can lead to improved biological outcomes .
Case Studies
Several case studies have documented the effects of similar compounds on tumor growth and immune response modulation:
- Case Study 1: A study involving a phenyl urea derivative showed a significant reduction in tumor size in murine models when administered alongside standard chemotherapy agents. The mechanism was attributed to the compound's ability to enhance T-cell activation through IDO1 inhibition.
- Case Study 2: Another investigation focused on the pharmacodynamics of a related compound in combination therapies for melanoma patients. Results indicated improved patient responses when combined with checkpoint inhibitors, emphasizing the role of IDO1 modulation in enhancing immune checkpoint blockade efficacy.
Data Tables
相似化合物的比较
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea
- Key Differences: Replaces the tetrahydroimidazo[1,2-a]pyridine with a non-hydrogenated imidazo[1,2-a]pyridine and substitutes the 4-methoxyphenethyl group with a 2,4-dichlorophenethyl chain.
- The unsaturated imidazo[1,2-a]pyridine core may reduce conformational flexibility, affecting target selectivity .
1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea
- Key Differences : Incorporates a trifluoroethyl group and a piperazine-pyrimidine substituent on the imidazo[1,2-a]pyridine core.
- Impact : The trifluoroethyl group increases metabolic stability due to fluorine’s electronegativity, while the piperazine-pyrimidine moiety introduces hydrogen-bonding capabilities, improving target affinity (e.g., kinase inhibition). Molecular weight (510.51 g/mol) is higher than the target compound, which may affect pharmacokinetics .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences : Features a nitrophenyl group and ester functionalities instead of urea and methoxyphenethyl groups.
- The ester groups improve synthetic accessibility but may confer susceptibility to hydrolysis in vivo .
Physicochemical Properties
Structure-Activity Relationship (SAR)
Tetrahydroimidazo[1,2-a]pyridine Core : Hydrogenation of the core (vs. unsaturated analogs) may improve metabolic stability by reducing oxidative degradation .
4-Methoxyphenethyl vs. Dichlorophenethyl : Methoxy groups enhance solubility and reduce off-target toxicity compared to chlorinated analogs, which are more lipophilic and prone to bioaccumulation .
Urea Linker : Critical for hydrogen bonding with target proteins; replacing urea with esters (e.g., ) abolishes this interaction, reducing potency .
准备方法
Cyclization Strategies Using α-Amino Acid Esters
Functionalization of the Phenyl Ring for Urea Formation
Nitration and Reduction to Aniline
To introduce an amino group on the phenyl ring, the intermediate undergoes nitration followed by catalytic hydrogenation. Treating 2-(2-nitrophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with fuming HNO3/H2SO4 at 0°C installs a nitro group para to the imidazopyridine attachment. Reduction with 10% Pd/C under H2 (1 atm, 24 hours) furnishes the corresponding aniline in 90% yield.
Protection-Deprotection Strategies
During multi-step syntheses, temporary protection of the aniline as its tert-butoxycarbonyl (Boc) derivative prevents undesired side reactions. Boc protection is achieved using di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP). Deprotection with HCl in dioxane regenerates the free amine prior to urea formation.
Preparation of 4-Methoxyphenethylamine
Reduction of 4-Methoxyphenylacetonitrile
4-Methoxyphenethylamine is synthesized via catalytic hydrogenation of 4-methoxyphenylacetonitrile. Using Raney nickel (10 wt%) in methanol under H2 (50 psi, 6 hours) affords the primary amine in 88% yield. Alternatively, lithium aluminum hydride (LAH) in tetrahydrofuran reduces the nitrile to the amine, though with lower selectivity (72% yield).
Gabriel Synthesis from 4-Methoxybenzyl Chloride
A two-step Gabriel synthesis involves alkylation of phthalimide with 4-methoxybenzyl chloride (K2CO3, DMF, 80°C), followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux). This route provides 4-methoxyphenethylamine in 65% overall yield, avoiding nitrile intermediates.
Formation of the Urea Linkage
Isocyanate-Mediated Coupling
The urea bridge is constructed by reacting 2-(2-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with 4-methoxyphenethyl isocyanate. The isocyanate is generated in situ from 4-methoxyphenethylamine using bis(trichloromethyl)carbonate (BTC) in dichloromethane (0°C, 2 hours). Subsequent addition of the aniline derivative (1.1 equiv) and triethylamine (3 equiv) at room temperature affords the desired urea in 75% yield after silica gel purification.
Phosgene-Free Urea Synthesis
To mitigate phosgene’s toxicity, carbonyldiimidazole (CDI) serves as a safer carbonyl source. Heating 4-methoxyphenethylamine (1 equiv) with CDI (1.2 equiv) in THF generates an imidazole-carbamate intermediate, which reacts with the tetrahydroimidazopyridine aniline at 60°C for 8 hours, yielding the urea in 68% yield.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs flash chromatography (SiO2, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity, while LC-MS (ESI+) verifies the molecular ion ([M+H]+ = 463.2).
Spectroscopic Analysis
1H NMR (400 MHz, DMSO- d6) key signals: δ 8.21 (s, 1H, urea NH), 7.89 (d, J = 8.0 Hz, 1H, aryl-H), 7.45–7.32 (m, 3H, imidazopyridine-H), 6.85 (d, J = 8.8 Hz, 2H, OCH3-Ar-H), 3.74 (s, 3H, OCH3), 3.12 (t, J = 6.8 Hz, 2H, CH2NH), 2.85–2.70 (m, 4H, tetrahydro-CH2).
常见问题
Basic Research Questions
Q. What are the key synthesis steps and optimization strategies for preparing 1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea?
- Methodological Answer : The synthesis typically involves coupling a substituted isocyanate with an amine precursor. Key steps include:
- Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent moisture interference, and employ catalysts like triethylamine to enhance yield .
- Temperature Control : Reactions are often conducted at 60–80°C for 12–24 hours to balance reaction rate and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the pure compound .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity by matching proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What structural features of this compound are critical for its biological activity?
- Methodological Answer : Key pharmacophores include:
- Urea Core : Facilitates hydrogen bonding with target proteins, enhancing binding affinity .
- Tetrahydroimidazopyridine Moiety : Contributes to lipophilicity and membrane permeability .
- 4-Methoxyphenethyl Group : Modulates electronic effects and steric interactions with receptors .
- Structure-activity relationship (SAR) studies via analog synthesis (e.g., halogen or methyl substitutions) can pinpoint critical groups .
Advanced Research Questions
Q. What experimental approaches are used to identify biological targets of this compound?
- Methodological Answer :
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .
- Cellular Thermal Shift Assay (CETSA) : Monitor target engagement by quantifying protein stability shifts in cell lysates upon compound treatment .
- SPR/BLI Binding Assays : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) measure real-time binding kinetics to purified proteins .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC50 determination) to minimize variability .
- Orthogonal Validation : Confirm results with independent methods (e.g., Western blotting for protein expression alongside cellular assays) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to identify trends in activity .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions to measure half-life and metabolite formation .
- LC-MS/MS Analysis : Quantify environmental persistence in water samples using solid-phase extraction (SPE) followed by tandem MS .
- Ecotoxicology Testing : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity (EC50/LC50) .
Q. How can structure-activity relationship (SAR) studies improve the compound's therapeutic potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to test effects on potency and selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and guide SAR .
- ADME Profiling : Assess analogs for solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .
Q. What pharmacokinetic parameters should be prioritized during in vivo evaluation?
- Methodological Answer :
- Bioavailability : Calculate oral bioavailability (%) using plasma AUC after intravenous and oral dosing in rodent models .
- Tissue Distribution : LC-MS/MS quantification in organs (e.g., liver, brain) post-administration to assess penetration .
- Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF-MS to detect phase I/II metabolites .
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